molecular formula C9H9Cl2NO B6416684 Ethyl (3,4-dichlorophenyl)imidoformate CAS No. 22363-14-0

Ethyl (3,4-dichlorophenyl)imidoformate

Cat. No.: B6416684
CAS No.: 22363-14-0
M. Wt: 218.08 g/mol
InChI Key: TYDIEUACUMZKHK-UHFFFAOYSA-N
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Description

Ethyl (3,4-dichlorophenyl)imidoformate is a chemical compound with the molecular formula C 9 H 9 Cl 2 NO and a molecular weight of 218.08 g/mol . It is characterized by an imidoformate functional group, which makes it a valuable intermediate in organic synthesis and medicinal chemistry research. This structure is typically employed as a versatile building block for the construction of more complex heterocyclic systems, particularly those containing nitrogen . Researchers utilize such derivatives in the synthesis of novel compounds for screening potential biological activities, including antimicrobial and antioxidant agents . The presence of the 3,4-dichlorophenyl moiety is a common feature in various pharmacologically active molecules, suggesting its relevance in the development of new therapeutic candidates. This product is intended for use by qualified researchers in a controlled laboratory setting. For Research Use Only . Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl N-(3,4-dichlorophenyl)methanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c1-2-13-6-12-7-3-4-8(10)9(11)5-7/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDIEUACUMZKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=NC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Chemical Reactivity of Ethyl 3,4 Dichlorophenyl Imidoformate

Mechanistic Investigations of Imidoformate Transformations

The transformations of imidoformates like Ethyl (3,4-dichlorophenyl)imidoformate are governed by the inherent reactivity of the carbon-nitrogen double bond and the nature of the substituents on the nitrogen and oxygen atoms.

The imidoformate functional group possesses both nucleophilic and electrophilic characteristics. The nitrogen atom, with its lone pair of electrons, can act as a nucleophile. Conversely, the imine carbon is electrophilic and susceptible to attack by nucleophiles.

The synthesis of imidoformates often proceeds via the Pinner reaction, which involves the acid-catalyzed addition of an alcohol to a nitrile. numberanalytics.comwikipedia.orgjk-sci.comnumberanalytics.com In the case of this compound, this would involve the reaction of 3,4-dichlorobenzonitrile (B1293625) with ethanol (B145695) in the presence of an acid catalyst like hydrogen chloride. numberanalytics.comwikipedia.orgjk-sci.comnumberanalytics.com The mechanism involves the protonation of the nitrile, making it more electrophilic for the subsequent nucleophilic attack by the alcohol. numberanalytics.comnumberanalytics.com

Imidates can react with various nucleophiles. For instance, they can react with:

Water to form esters. wikipedia.org

Ammonia (B1221849) or amines to form amidines. wikipedia.orgorganic-chemistry.org

Alcohols to give orthoesters. jk-sci.com

Hydrogen sulfide to form thionoesters. wikipedia.orgjk-sci.com

The electrophilicity of the imine carbon is a key factor in these reactions. The presence of electron-withdrawing groups on the N-aryl ring, such as the two chlorine atoms in the 3,4-dichlorophenyl substituent, is expected to enhance the electrophilic character of the imine carbon. numberanalytics.com N-aryl intermediates derived from various precursors can exhibit electrophilic behavior in cyclization-migration reactions. thieme-connect.de

A significant reaction of N-aryl imidoformates is the Chapman rearrangement. organicreactions.orgresearchgate.net This thermal intramolecular reaction involves a 1,3-shift of the aryl group from the oxygen atom to the nitrogen atom, yielding an N,N-diaryl-amide. organicreactions.org For this compound, this rearrangement would be less likely in its current form as it is an N-aryl imidate, not an aryl N-arylbenzimidate which is the typical substrate for this rearrangement. The classic Chapman rearrangement involves an O-aryl imidate. organicreactions.orgresearchgate.netrsc.org However, related thermal rearrangements in similar systems are known to occur.

Studies on related systems, such as the Smiles rearrangement of N-aryl anthranilamides, highlight the potential for intramolecular aryl migrations in structurally predisposed molecules. nih.gov The transition states in such rearrangements are influenced by the electronic nature of the migrating and stationary aryl groups.

Role as a Key Synthetic Intermediate

This compound serves as a valuable precursor in the synthesis of various organic molecules, particularly heterocyclic compounds.

This compound is a potential starting material for the synthesis of a variety of heterocyclic compounds.

Benzimidazoles: The condensation of o-phenylenediamines with imidoformates or related derivatives is a common method for synthesizing benzimidazoles. nih.govresearchgate.netmdpi.comsemanticscholar.org The reaction of this compound with an o-phenylenediamine (B120857) would be expected to yield a 2-substituted benzimidazole.

Quinazolines: Quinazolines can be synthesized from N-arylamidines, which can be prepared from imidoformates. rsc.orgnih.govmdpi.comopenmedicinalchemistryjournal.comresearchgate.net For example, an N-arylamidine derived from this compound could undergo cyclization with a suitable partner to form a quinazoline (B50416) ring system.

1,2,4-Triazinones: Imidoformates are precursors to other reactive intermediates that can be used in cycloaddition reactions. For instance, the synthesis of 4,5-dihydro-1,2,4-triazin-6(1H)-ones can be achieved through the (3+3)-annulation of nitrile imines with α-amino esters. nih.gov While not a direct application, the chemistry of imidoformates is related to that of nitrile derivatives.

The following table summarizes some heterocyclic systems that can be synthesized from imidoformate derivatives.

Heterocyclic SystemGeneral Synthetic Approach from Imidoformate Derivatives
Benzimidazoles Condensation with o-phenylenediamines. nih.govmdpi.com
Quinazolines Conversion to N-arylamidines followed by cyclization. rsc.orgmdpi.com
Oxindoles Intramolecular cyclization of related N-aryl amides. rsc.org
4,5-Dihydro-1,2,4-triazin-6(1H)-ones Use in the generation of precursors for cycloaddition reactions. nih.gov

Influence of the 3,4-Dichlorophenyl Substituent on Reactivity

The 3,4-dichlorophenyl group exerts a significant electronic influence on the reactivity of the imidoformate moiety. Chlorine atoms are electron-withdrawing through the inductive effect and weakly electron-donating through resonance. numberanalytics.comnumberanalytics.com In the case of a dichlorophenyl substituent, the inductive effect generally dominates. numberanalytics.com

This electron-withdrawing nature has several consequences for the reactivity of this compound:

Increased Electrophilicity: The electron-withdrawing chlorine atoms decrease the electron density on the N-aryl ring, which in turn increases the electrophilicity of the imine carbon. This makes the compound more susceptible to nucleophilic attack. numberanalytics.compharmacy180.com

Acidity of N-H in Protonated Intermediate: In reactions involving protonation of the imidoformate, the electron-withdrawing groups on the phenyl ring will increase the acidity of the resulting N-H bond in the Pinner salt intermediate. jk-sci.com

Influence on Cyclization Reactions: In cyclization reactions where the aryl ring acts as a nucleophile, the electron-withdrawing dichlorophenyl group would generally be expected to decrease the rate of reaction. Conversely, in reactions where the aryl ring is part of an electrophilic component, its reactivity would be enhanced. The regiochemistry of cyclization reactions involving the aryl ring can also be influenced by the directing effects of the chlorine substituents.

The electronic effects of substituents are a fundamental concept in predicting and understanding the mechanisms and outcomes of organic reactions. numberanalytics.comnumberanalytics.comkhanacademy.orgyoutube.com The presence of the 3,4-dichlorophenyl group is therefore a critical factor in modulating the chemical behavior of this compound.

Electronic Effects of Halogen Substitution on Reaction Pathways

The presence of two chlorine atoms on the phenyl ring significantly influences the electronic properties of the N-aryl imidoformate system and, consequently, its reaction pathways. Halogens exert two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R). libretexts.org

Inductive Effect (-I): Due to their high electronegativity, chlorine atoms are strongly electron-withdrawing through the sigma bond network. This inductive effect deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution. libretexts.orglibretexts.orglumenlearning.com More importantly for the reactivity of the imidoformate group, this electron withdrawal extends to the imino nitrogen, reducing its basicity and nucleophilicity. The electron density at the imino carbon is also affected, potentially making it more electrophilic.

In the context of this compound, the net electronic effect of the two chlorine substituents is a significant withdrawal of electron density from the N-phenyl group. This has several predictable consequences for its reactivity:

Cycloaddition Reactions: N-aryl imidoformates can potentially participate in cycloaddition reactions. The electronic nature of the substituents on the aromatic ring can influence the energy levels of the frontier molecular orbitals and thus the reactivity and selectivity of these reactions. researchgate.netrsc.org The electron-deficient nature of the dichlorophenyl group might enhance the reactivity of the imidoformate towards electron-rich reaction partners.

The following table provides a qualitative comparison of the electronic effects of various substituents on an aromatic ring, placing the chloro group in context.

SubstituentInductive EffectResonance EffectOverall Effect on Ring Reactivity (Electrophilic Aromatic Substitution)
-OH-I (weak)+R (strong)Activating
-OCH₃-I (weak)+R (strong)Activating
-CH₃-I (weak, donating)NoneActivating
-Cl-I (strong)+R (weak)Deactivating
-Br-I (strong)+R (weak)Deactivating
-NO₂-I (strong)-R (strong)Strongly Deactivating
-CN-I (strong)-R (strong)Strongly Deactivating

This table illustrates general principles of substituent effects. libretexts.orglibretexts.orglumenlearning.com

Steric Considerations in Reaction Selectivity

Steric hindrance refers to the influence of the spatial arrangement of atoms on the rate and outcome of a chemical reaction. wikipedia.orgyoutube.comyoutube.com In this compound, steric effects can arise from the substituents on the aromatic ring and the ethyl group attached to the oxygen atom.

The chlorine atom at the 3-position (meta to the imidoformate group) is not expected to exert a significant steric effect on reactions occurring at the imino carbon. However, the chlorine atom at the 4-position (para) could have a more pronounced influence, particularly in reactions involving bulky reagents or in the formation of transition states where the geometry around the N-phenyl group is critical.

In reactions involving the aromatic ring itself (which are generally disfavored due to deactivation), the existing chlorine atoms would direct incoming electrophiles. However, the primary site of reactivity is expected to be the imidoformate functional group.

The ethyl group on the oxygen atom also contributes to the steric environment around the reactive imino carbon. While an ethyl group is relatively small, it can still influence the selectivity of reactions, for example, by favoring the approach of a reagent from the less hindered face of the C=N bond in certain conformations.

Structural Elucidation and Advanced Spectroscopic Analysis in Imidoformate Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen framework.

¹H NMR and ¹³C NMR Chemical Shift Analysis

Analysis of the ¹H and ¹³C NMR spectra would provide crucial information about the electronic environment of the hydrogen and carbon atoms in Ethyl (3,4-dichlorophenyl)imidoformate. Expected signals would correspond to the ethyl group (a triplet and a quartet), the aromatic protons of the dichlorophenyl ring (appearing as doublets and a doublet of doublets), and the imidoformate proton and carbon. The precise chemical shifts (δ) would be indicative of the electronic effects of the substituent groups.

2D NMR Techniques for Connectivity and Conformation

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the connectivity between protons and carbons within the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of atoms, helping to determine the molecule's preferred conformation in solution.

Vibrational Spectroscopy (FT-IR, UV-Vis, Raman) for Functional Group Identification

Vibrational spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

FT-IR and Raman Spectroscopy: The infrared and Raman spectra of this compound would be expected to show characteristic absorption bands for the C=N (imine) bond, C-O and C-N single bonds, aromatic C-H and C=C bonds, and C-Cl bonds.

UV-Vis Spectroscopy: The ultraviolet-visible spectrum would reveal information about the electronic transitions within the molecule, particularly those involving the aromatic ring and the imidoformate group.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight of this compound and to study its fragmentation pattern. The molecular ion peak would confirm the compound's elemental composition. The fragmentation pattern would offer clues about the compound's structure by showing the loss of specific fragments, such as the ethoxy group or chlorine atoms.

X-ray Crystallography for Solid-State Structural Determination

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the most definitive three-dimensional structure.

Molecular Geometry and Conformation

This technique would precisely determine bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's geometry and conformation in the solid state. This would include the planarity of the phenyl ring, the geometry around the imidoformate group, and the orientation of the ethyl and dichlorophenyl substituents relative to each other.

Intermolecular Interactions and Crystal Packing of this compound

A comprehensive review of available scientific literature and chemical databases reveals a notable absence of published research specifically detailing the crystal structure and intermolecular interactions of this compound. While the compound is listed by chemical suppliers, indicating its synthesis and availability for research purposes, it appears that its solid-state architecture has not been elucidated and reported in peer-reviewed journals.

Consequently, no experimental crystallographic data, such as unit cell parameters, space group, or atomic coordinates, are publicly available. This lack of primary structural information prevents a detailed analysis of the intermolecular forces and crystal packing motifs that govern the solid-state assembly of this molecule.

For comparative purposes, studies on structurally related molecules containing a 3,4-dichlorophenyl moiety often reveal the influence of the chlorine substituents and the aromatic ring on crystal packing. For instance, in other chlorinated phenyl derivatives, interactions such as C–H···Cl, C–H···O, and π–π stacking are commonly observed forces that direct the supramolecular assembly. nih.govresearchgate.netresearchgate.net However, without specific crystallographic data for this compound, any discussion of its specific intermolecular interactions and packing would be speculative.

Further research, including single-crystal X-ray diffraction analysis, would be necessary to provide the definitive data required for a thorough understanding of the structural chemistry of this compound.

Theoretical and Computational Chemistry Studies on Ethyl 3,4 Dichlorophenyl Imidoformate

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for investigating the molecular properties of chemical compounds. These methods, rooted in quantum mechanics, provide detailed insights into electronic structure, reactivity, and spectroscopic characteristics. For a molecule like Ethyl (3,4-dichlorophenyl)imidoformate, two primary approaches are particularly relevant: Density Functional Theory (DFT) and Ab Initio methods.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the electronic structure and reactivity of molecules. This method is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations can elucidate various properties of this compound.

Key applications of DFT for this compound would involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule.

Electronic Properties: Calculating the distribution of electrons, which is crucial for understanding the molecule's polarity and reactivity.

Reactivity Indices: Predicting sites within the molecule that are susceptible to electrophilic or nucleophilic attack.

Ab Initio Methods for Energetic and Spectroscopic Properties

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are often more computationally intensive than DFT but can provide highly accurate results for energetic and spectroscopic properties.

For this compound, ab initio calculations could be employed to:

Determine Accurate Energy Values: Calculating precise values for the total energy of the molecule, which is fundamental for assessing its stability.

Predict Spectroscopic Data: Simulating spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental results to validate the computed structure.

Conformational Analysis and Potential Energy Surfaces

The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and determining their relative energies.

A computational conformational analysis of this compound would involve rotating the single bonds within the molecule to map out the potential energy surface. This surface illustrates the energy of the molecule as a function of its geometry, revealing the most stable (lowest energy) conformations. Understanding the preferred conformations is critical for predicting how the molecule might interact with biological targets.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. An MEP map displays the electrostatic potential on the electron density surface of a molecule, with different colors representing regions of varying potential.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and are likely sites for electrophilic attack.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack.

Green Regions: Represent areas of neutral potential.

For this compound, an MEP map would highlight the electronegative nitrogen and oxygen atoms as potential sites for electrophilic interaction, while the regions around the hydrogen atoms would likely show positive potential.

HOMO-LUMO Analysis and Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. These orbitals play a crucial role in chemical reactions, as they are the primary orbitals involved in electron donation (HOMO) and acceptance (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and stability.

A large HOMO-LUMO gap suggests high stability and low reactivity.

A small HOMO-LUMO gap indicates high reactivity and a greater tendency to undergo chemical reactions.

An analysis of the frontier orbitals of this compound would provide insights into its charge transfer properties and its potential to participate in various chemical reactions. The distribution of the HOMO and LUMO across the molecule would pinpoint the specific atoms that are most involved in these electronic transitions.

ParameterDescription
DFT Density Functional Theory
MEP Molecular Electrostatic Potential
HOMO Highest Occupied Molecular Orbital
LUMO Lowest Unoccupied Molecular Orbital

Derivatization, Analog Synthesis, and Structure Reactivity Relationships

Synthesis of Analogs with Modified Ester Moieties

The ester functionality of ethyl (3,4-dichlorophenyl)imidoformate is a prime target for modification to alter properties such as solubility, steric bulk, and reactivity. The synthesis of such analogs can be readily achieved through variations of the Pinner reaction or related methods for imidate formation. These reactions typically involve the acid-catalyzed reaction of 3,4-dichlorobenzonitrile (B1293625) with a range of different alcohols. By substituting ethanol (B145695) with other primary or secondary alcohols, a diverse library of imidoformate analogs can be generated.

A representative, though not exhaustive, list of potential analogs with modified ester moieties is presented in the interactive table below.

Table 1: Representative Analogs of this compound with Modified Ester Moieties

Analog Name Ester Group Potential Synthetic Precursors
Mthis compound Methyl 3,4-Dichlorobenzonitrile, Methanol
Isopropyl (3,4-dichlorophenyl)imidoformate Isopropyl 3,4-Dichlorobenzonitrile, Isopropanol
tert-Butyl (3,4-dichlorophenyl)imidoformate tert-Butyl 3,4-Dichlorobenzonitrile, tert-Butanol
Benzyl (3,4-dichlorophenyl)imidoformate Benzyl 3,4-Dichlorobenzonitrile, Benzyl alcohol

Exploration of Variations in the Dichlorophenyl Ring

The 3,4-dichloro substitution pattern on the phenyl ring is a critical determinant of the electronic and steric properties of the molecule. Exploring variations in this ring system can provide significant insights into structure-reactivity relationships. This can be achieved by synthesizing analogs with different positional isomers of the chlorine atoms (e.g., 2,4-dichloro or 3,5-dichloro) or by introducing additional or alternative substituents.

The synthesis of these analogs would typically start from the corresponding substituted aniline (B41778). For example, to synthesize Ethyl (2,4-dichlorophenyl)imidoformate, one would begin with 2,4-dichloroaniline. This precursor can then be converted to the corresponding nitrile and subsequently reacted with ethanol via the Pinner reaction. Alternatively, direct formylation of the substituted aniline followed by conversion to the imidate is a viable route. nih.gov

The introduction of other substituents, such as methyl, methoxy (B1213986), or nitro groups, can systematically alter the electron-donating or electron-withdrawing nature of the phenyl ring, as well as its lipophilicity and steric profile. These modifications are known to have profound effects on the reactivity and biological activity of related compounds. nih.govmdpi.com For example, the introduction of an electron-withdrawing group like a nitro group would be expected to increase the electrophilicity of the imido carbon.

The following interactive table illustrates some possible variations of the dichlorophenyl ring.

Table 2: Representative Analogs with Variations in the Dichlorophenyl Ring

Analog Name Phenyl Ring Substitution Starting Aniline Precursor
Ethyl (2,4-dichlorophenyl)imidoformate 2,4-Dichloro 2,4-Dichloroaniline
Ethyl (3,5-dichlorophenyl)imidoformate 3,5-Dichloro 3,5-Dichloroaniline
Ethyl (3-chloro-4-methylphenyl)imidoformate 3-Chloro, 4-Methyl 3-Chloro-4-methylaniline
Ethyl (3-chloro-4-methoxyphenyl)imidoformate 3-Chloro, 4-Methoxy 3-Chloro-4-methoxyaniline

Derivatization at the Imido Nitrogen and Carbon Centers

The imido group, with its nitrogen and carbon centers, offers further opportunities for derivatization. The imido nitrogen, possessing a lone pair of electrons, can potentially act as a nucleophile, although its reactivity is modulated by the electron-withdrawing nature of the adjacent dichlorophenyl ring and the imidoester group. N-alkylation or N-acylation could be explored under specific conditions, though such reactions are not commonly reported for N-arylimidoformates and may require forcing conditions.

More readily, the imido carbon serves as an electrophilic center, susceptible to attack by nucleophiles. A classic reaction of imidates is their conversion to amidines upon treatment with amines. organic-chemistry.org In the case of this compound, reaction with ammonia (B1221849) would yield (3,4-dichlorophenyl)formamidine. Similarly, reactions with primary or secondary amines would produce the corresponding N-substituted or N,N-disubstituted formamidines. This transformation is a valuable tool for introducing a diverse range of functional groups and building more complex molecular architectures.

The table below provides examples of potential derivatives that could be synthesized from this compound.

Table 3: Potential Derivatives from Reactions at the Imido Center

Derivative Name Reaction Type Reactant
(3,4-Dichlorophenyl)formamidine Aminolysis Ammonia
N-Methyl-(3,4-dichlorophenyl)formamidine Aminolysis Methylamine
N,N-Dimethyl-(3,4-dichlorophenyl)formamidine Aminolysis Dimethylamine

Establishment of Structure-Reactivity Relationships (SRR) through Systematic Modification

The systematic synthesis of analogs and derivatives, as outlined in the preceding sections, provides the foundation for establishing structure-reactivity relationships (SRR). By correlating the structural modifications with changes in chemical reactivity or biological activity, a predictive understanding of the molecule's behavior can be developed.

Influence of the Ester Moiety: The nature of the ester group (R in -OR) can influence the reactivity of the imidoformate in several ways. Sterically bulky ester groups, such as tert-butyl, would be expected to hinder the approach of nucleophiles to the imido carbon, thereby decreasing the rate of reactions like aminolysis. Conversely, the electronic properties of the R group can also play a role. An electron-withdrawing R group, such as a 2,2,2-trifluoroethyl group, would increase the electrophilicity of the imido carbon, potentially enhancing its reactivity towards nucleophiles.

Impact of Phenyl Ring Substitution: Modifications to the 3,4-dichlorophenyl ring have a direct impact on the electronic environment of the imido nitrogen and carbon. The presence of two electron-withdrawing chlorine atoms already reduces the basicity of the imido nitrogen and increases the electrophilicity of the imido carbon compared to an unsubstituted N-phenylimidoformate. The introduction of additional electron-withdrawing groups (e.g., a nitro group) would further enhance this effect, making the imido carbon more susceptible to nucleophilic attack. Conversely, the addition of electron-donating groups (e.g., a methyl or methoxy group) would have the opposite effect, decreasing the electrophilicity of the imido carbon. Studies on related dichlorophenyl-containing enzyme inhibitors have shown that such substitutions can significantly impact binding affinity and biological activity. nih.govmdpi.com

Reactivity of Imido Center Derivatives: The conversion of the imidoformate to an amidine dramatically alters the chemical nature of the functional group. Amidines are significantly more basic than imidoformates and can act as strong hydrogen bond donors and acceptors. This change in properties would have a profound impact on the molecule's interactions with biological targets or its behavior in different chemical environments.

This compound: Exploring its Advanced Applications in Modern Chemical Synthesis

This compound is an organic compound featuring a dichlorinated phenyl ring attached to an imidoformate functional group. While specific, in-depth research on this particular molecule's advanced applications is not extensively documented in publicly available literature, its structural motifs suggest potential roles in contemporary chemical synthesis. This article explores the theoretical and potential applications of this compound based on the known reactivity of imidoformates and related compounds within the framework of advanced organic synthesis.

Advanced Applications and Role in Contemporary Chemical Synthesis

The unique combination of a reactive imidoformate group and an electronically modified aromatic ring in Ethyl (3,4-dichlorophenyl)imidoformate makes it a candidate for several advanced synthetic methodologies.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. nih.govfrontiersin.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. frontiersin.org Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-known for their utility in creating diverse libraries of compounds, which is highly valuable in pharmaceutical research. nih.govfrontiersin.orgorganic-chemistry.org

While direct examples involving this compound in MCRs are not readily found in the literature, its imidoformate functionality suggests its potential as a precursor or reactant. Imidoformates can be considered as activated forms of amides and can potentially react with various nucleophiles and electrophiles under MCR conditions. The presence of the 3,4-dichlorophenyl group can influence the reactivity of the imidoformate and introduce specific electronic and steric properties to the final product.

Table 1: Potential Multi-Component Reactions for this compound

Reaction Type Potential Reactants Potential Product Scaffold Influence of 3,4-Dichlorophenyl Group
Ugi-type ReactionIsocyanide, Aldehyde/Ketone, Carboxylic Acidα-Acylamino Amide DerivativesModulates electronic properties and lipophilicity.
Passerini-type ReactionIsocyanide, Aldehyde/Ketoneα-Acyloxy Amide DerivativesEnhances potential for halogen bonding interactions.
Groebke–Blackburn–Bienaymé (GBB) ReactionIsocyanide, Aldehyde, AminopyridineImidazo[1,2-a]pyridine DerivativesProvides a site for further functionalization.

This table is illustrative of the potential applications and is based on the general reactivity of the imidoformate functional group.

Tandem or cascade reactions are processes involving two or more consecutive reactions in which the subsequent reaction occurs as a result of the functionality generated in the previous step, all within a single pot. These sequences are highly desirable as they reduce the need for purification of intermediates, saving time and resources.

This compound could theoretically be integrated into such sequences. For instance, an initial reaction at the imidoformate moiety could unveil a new functional group that then participates in an intramolecular cyclization or another intermolecular reaction. The dichlorophenyl ring offers sites for potential cross-coupling reactions, which could be part of a longer cascade sequence.

The synthesis of complex natural products often requires the development of novel synthetic strategies to construct intricate molecular architectures. nih.gov While there is no direct evidence of this compound being used in the total synthesis of a natural product, its structural features could be strategically employed. The imidoformate group can serve as a masked amide or be used to introduce nitrogen-containing heterocycles, which are common motifs in natural products.

In the realm of advanced materials, the dichlorophenyl group could be of interest. Halogenated aromatic compounds are known to participate in halogen bonding, a non-covalent interaction that can be used to direct the self-assembly of molecules into ordered supramolecular structures. This could potentially be leveraged in the design of liquid crystals, organic semiconductors, or other functional materials.

Imidoformates and related structures can serve as ligands for metal catalysts or as organocatalysts themselves. The nitrogen and oxygen atoms of the imidoformate group can coordinate to metal centers, and the substituents on the nitrogen and oxygen can be modified to tune the steric and electronic properties of the resulting catalyst.

For example, a related compound, Ethyl 3-(3,4-dichlorophenyl)carbazate, has been used in a catalytic Mitsunobu reaction. In this system, the corresponding azo compound, formed by oxidation, acts as the active catalytic species. This suggests that derivatives of this compound could also be explored for their potential in developing new catalytic systems. The 3,4-dichlorophenyl group could impart specific solubility, stability, or electronic properties to the catalyst.

Emerging Research Frontiers and Future Perspectives

Green Chemistry Approaches for Imidoformate Synthesis

The synthesis of agrochemicals is increasingly scrutinized through the lens of green chemistry, which seeks to minimize environmental impact by preventing waste, using renewable resources, and designing safer chemical processes. mdpi.comepa.govresearchgate.net For imidoformates, this translates into exploring novel synthetic pathways that are more efficient and environmentally benign than traditional methods.

Solvent and Catalyst-Free Synthesis: A significant frontier is the development of solvent-free and catalyst-free reaction conditions. Research into related nitrogen-containing heterocycles has demonstrated the feasibility of such methods, which reduce waste and simplify purification. For instance, the synthesis of imidazo[1,2-a]pyridines has been achieved efficiently without any added catalyst or solvent, highlighting a potential pathway for greener imidoformate production. This approach not only aligns with the principle of waste prevention but also offers economic advantages by reducing the costs associated with solvents and catalysts. researchgate.net

Biocatalysis: The use of enzymes and microorganisms as catalysts represents a powerful green chemistry tool for agrochemical synthesis. benthamdirect.comchemistryjournals.netresearchgate.netingentaconnect.com Biocatalysis offers exceptional selectivity (chemo-, regio-, and stereoselectivity) under mild, aqueous conditions, which can significantly shorten synthetic routes and reduce the generation of hazardous waste. chemistryjournals.netacs.org Enzymes like imine reductases (IREDs), which are used to produce chiral amines for pharmaceuticals and agrochemicals, demonstrate the potential for developing specialized biocatalysts for imidoformate synthesis. acs.org Engineering enzymes specifically for the synthesis of Ethyl (3,4-dichlorophenyl)imidoformate could provide a highly efficient and sustainable manufacturing route.

ParameterTraditional SynthesisGreen Chemistry Approach
Solvents Often relies on volatile organic compounds (VOCs).Utilizes water, benign solvents, or solvent-free conditions.
Catalysts May use stoichiometric or heavy metal catalysts.Employs reusable catalysts or biocatalysts (enzymes).
Energy Can require high temperatures and pressures.Often proceeds at ambient temperature and pressure. acs.org
Waste Can generate significant chemical waste and byproducts.Designed for high atom economy, minimizing waste. acs.org
Feedstocks Typically based on depletable fossil fuels.Aims to use renewable feedstocks where possible. epa.gov

Flow Chemistry Applications for Continuous Production

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a traditional batch reactor, is revolutionizing the production of fine chemicals, including pharmaceuticals and agrochemicals. acs.orglonza.comrroij.comseqens.comnih.gov This technology offers a compelling alternative for the industrial-scale synthesis of this compound, addressing many of the limitations of batch processing.

The primary advantages of continuous flow technology include superior process control, enhanced safety, and seamless scalability. seqens.comamt.uk The high surface-area-to-volume ratio in flow reactors, such as microreactors or Continuous Stirred Tank Reactors (CSTRs), allows for highly efficient heat and mass transfer. rroij.comrsc.org This precise control minimizes the formation of impurities and can lead to significantly higher yields and product quality. adesisinc.com For agrochemical production, which often involves hazardous reagents or exothermic reactions, the small reactor volumes in flow systems dramatically improve safety by minimizing the amount of hazardous material present at any given time. seqens.comthalesnano.comaragen.com

Furthermore, flow chemistry facilitates rapid process optimization and is more easily scaled from the laboratory to industrial production. lonza.comadesisinc.com Companies like Syngenta and Dow AgroSciences have already utilized flow chemistry for the synthesis of active agrochemical compounds, demonstrating its value and viability in the industry. thalesnano.com A scaled-up flow process for a fungicide like Hymexazol, for instance, produced 1.7 kg of highly pure product in just 3.5 hours. cam.ac.uk

FeatureBatch ProcessingFlow Chemistry
Heat & Mass Transfer Often inefficient, leading to hotspots and side products.Highly efficient, allowing for precise temperature control. amt.uk
Safety Large volumes of hazardous materials may be present.Small hold-up volume significantly reduces risk. seqens.comaragen.com
Scalability Scale-up can be complex and require re-optimization.More straightforward "scaling-out" by running reactors in parallel. lonza.com
Process Control Difficult to maintain consistent conditions throughout the vessel.Precise control over parameters like temperature, pressure, and residence time. seqens.com
Yield & Purity Often lower due to side reactions and decomposition.Typically higher due to better control and faster reactions. adesisinc.comresearchgate.net
Footprint Large reactor vessels require significant plant space.Compact, modular systems reduce the manufacturing footprint.

Computational Design of Next-Generation Imidoformate Derivatives

The discovery and development of new pesticides are being accelerated by in silico or computational chemistry techniques. jrfglobal.com These methods allow scientists to design and screen virtual molecules before committing to laboratory synthesis, saving significant time and resources. ijoear.com For this compound, computational design offers a powerful strategy to develop next-generation derivatives with enhanced efficacy and improved environmental safety profiles. digitellinc.comnih.gov

A key technique is Quantitative Structure-Activity Relationship (QSAR) modeling, which correlates the chemical structure of molecules with their biological activity or toxicity. researchgate.netresearchgate.netnih.govnih.govmdpi.com By building a QSAR model based on a series of imidoformate analogs, researchers can predict the properties of new, unsynthesized compounds. This allows for the prioritization of candidates that are likely to be highly effective against target pests while exhibiting minimal toxicity to non-target organisms. digitellinc.com

Molecular docking is another critical tool that simulates how a molecule binds to the active site of a target protein. ijoear.comresearchgate.netnih.govresearchgate.netnih.gov By understanding the binding interactions of this compound with its biological target, researchers can rationally design modifications to the molecule's structure to improve its binding affinity and, consequently, its pesticidal activity. jrfglobal.comnih.gov These computational approaches provide a roadmap for creating novel pesticides that are not only more effective but also designed to be safer and more environmentally friendly. ijoear.comnih.gov

StepDescriptionComputational Tools Used
1. Target Identification Identify the biological target (e.g., a specific enzyme or receptor) in the pest that the pesticide acts upon.Bioinformatics, Literature Review
2. Lead Compound Analysis Analyze the structure of the existing compound, this compound, and its known activity.Molecular Modeling Software
3. Virtual Library Generation Create a virtual library of new imidoformate derivatives by making systematic modifications to the lead structure.Cheminformatics Software
4. Molecular Docking Simulate the binding of each virtual derivative to the target protein to predict binding affinity and mode. researchgate.netDocking Software (e.g., AutoDock, Glide)
5. QSAR Modeling Develop models to predict activity and toxicity based on the structural features of the derivatives. researchgate.netQSAR Software, Machine Learning Models
6. ADMET Prediction Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of promising candidates. jrfglobal.comADMET Prediction Software
7. Candidate Prioritization Rank the virtual compounds based on predicted efficacy, safety, and synthetic feasibility for laboratory testing.Data Analysis and Visualization Tools

Interdisciplinary Research Opportunities

The unique chemical structure of this compound opens doors to research far beyond its current applications, creating opportunities at the intersection of chemistry, medicine, and materials science.

Medicinal Chemistry: The imidazole (B134444) moiety is recognized as a "privileged scaffold" in drug discovery, forming the core of numerous approved drugs with anticancer, antifungal, and antiviral properties. ijsrtjournal.comjchemrev.comnih.govresearchgate.netnih.gov The structural similarity of the imidoformate group to imidazole-based structures suggests that derivatives could be explored as novel therapeutic agents. For example, many imidazole-based drugs function by inhibiting protein kinases, which are critical in cancer cell signaling pathways. ijsrtjournal.com Research could focus on designing and synthesizing a library of imidoformate derivatives to screen for activity against various kinases or other therapeutic targets.

Materials Science: Nitrogen-containing ligands are crucial in the construction of advanced materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). uchicago.edugoogle.comtandfonline.comnih.govcjcatal.com These materials have porous, crystalline structures with applications in gas storage, separation, and catalysis. The nitrogen atoms in the imidoformate structure could act as coordination sites for metal ions, enabling the synthesis of novel MOFs. By modifying the dichlorophenyl group or the ethyl ester, the properties of the resulting framework could be tuned, potentially leading to materials with tailored functionalities for specific industrial applications.

Biotechnology and Biocatalysis: The synergy between biotechnology and chemistry offers a promising route for sustainable synthesis. As mentioned in the green chemistry section, developing biocatalysts for imidoformate production is a key opportunity. benthamdirect.comingentaconnect.com This interdisciplinary field involves identifying or engineering enzymes—through techniques like directed evolution—that can perform the desired chemical transformations with high precision. acs.org Such biocatalytic routes would not only be more environmentally friendly but could also enable the synthesis of complex, chiral imidoformate derivatives that are difficult to produce using conventional chemistry. chemistryjournals.net

Q & A

Q. What are the optimal synthetic routes for Ethyl (3,4-dichlorophenyl)imidoformate?

Methodological Answer : The synthesis typically involves condensation reactions between 3,4-dichloroaniline derivatives and ethyl chloroformate. A validated approach includes:

  • Reacting 1 mmol of 3,4-dichlorophenyl-substituted precursors (e.g., 3,4-dichlorophenylpiperazine) with ethyl chloroformate in acetonitrile (CH₃CN) under reflux for 6–8 hours .
  • Solvent choice significantly impacts yield. Polar aprotic solvents (e.g., CH₃CN) enhance reactivity compared to nonpolar alternatives .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity.

Q. How can spectroscopic methods confirm the structure of this compound?

Methodological Answer :

  • ¹H NMR : Look for characteristic peaks:
    • Ethyl group protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂).
    • Aromatic protons from the 3,4-dichlorophenyl group (δ 7.2–7.8 ppm, doublets and a singlet) .
  • FT-IR : Confirm the imidoformate C=O stretch (1690–1720 cm⁻¹) and C-N stretch (1250–1300 cm⁻¹).
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 274.0 (calculated for C₉H₈Cl₂NO₂).

Advanced Research Questions

Q. How does the 3,4-dichlorophenyl substitution influence biological activity?

Methodological Answer : The 3,4-dichlorophenyl group enhances steric bulk and electron-withdrawing effects, critical for target binding. For example:

  • In Trypanosoma cruzi inhibitors, this substitution improves binding to the parasite’s enzyme active site by 30% compared to non-halogenated analogs .
  • The dichloro moiety increases lipophilicity (logP ≈ 3.2), enhancing membrane permeability in Plasmodium assays .

Q. How can researchers resolve contradictions in biological assay data for derivatives?

Methodological Answer :

  • Enantiomer-Specific Testing : Synthesize and isolate (R)- and (S)-enantiomers (via chiral chromatography) to assess stereochemical impacts on activity .
  • Dose-Response Curves : Perform triplicate assays across 5–6 concentrations to rule out false positives/negatives.
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to validate binding hypotheses when experimental IC₅₀ values conflict .

Q. What solvent systems optimize reaction conditions for derivatives?

Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via TLC in varying solvent mixtures. CH₃CN/THF (4:1 v/v) reduces side-product formation by stabilizing intermediates .
  • Temperature Control : Reactions in CH₃CN at 80°C achieve 90% conversion in 6 hours, whereas DMF requires lower temperatures (60°C) to prevent decomposition.

Handling Data Contradictions

Q. How to address discrepancies in spectral data during characterization?

Methodological Answer :

  • Cross-Validation : Compare NMR/IR data with PubChem entries for structurally similar compounds (e.g., ethyl 2,4-dichlorobenzoylformate) .
  • X-ray Crystallography : Resolve ambiguous peaks by growing single crystals (e.g., using slow evaporation in hexane/ethyl acetate) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.